The provided papers primarily discuss N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide, a potent and selective small-molecule inhibitor of the enzymatic activity of EZH2 []. This compound is classified as an EZH2 inhibitor and represents a potential therapeutic agent for cancers associated with EZH2 mutations [, ].
EBI-2511 is a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including non-Hodgkin's lymphoma. The compound exhibits a low half-maximal inhibitory concentration (IC50) of 4 nanomolar against the A667G variant of Enhancer of Zeste Homolog 2 and 55 nanomolar in the WSU-DLCL2 cell line, indicating its high efficacy in inhibiting this target .
EBI-2511 was developed as part of ongoing research into histone methyltransferase inhibitors. It belongs to a class of compounds designed to interfere with the epigenetic regulation of gene expression by targeting specific enzymes involved in histone modification. The compound is classified as a histone methyltransferase inhibitor due to its ability to inhibit the methylation activity of Enhancer of Zeste Homolog 2, which is implicated in oncogenic processes .
The synthesis of EBI-2511 involves several key steps that utilize advanced organic chemistry techniques. The initial synthesis begins with appropriate starting materials that undergo various chemical reactions to yield the final product. Specific methods include:
The detailed synthetic pathway for EBI-2511 is not fully disclosed in available literature, but it typically involves multi-step organic synthesis strategies common in medicinal chemistry .
The molecular structure of EBI-2511 features a complex arrangement that facilitates its interaction with the target enzyme. While specific structural data including bond lengths and angles are not provided in the available sources, it is characterized by functional groups that enhance its binding affinity to Enhancer of Zeste Homolog 2.
Typically, inhibitors like EBI-2511 will contain:
The exact three-dimensional structure can be modeled using computational chemistry techniques to predict how it binds to Enhancer of Zeste Homolog 2 .
The chemical reactions involved in synthesizing EBI-2511 include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not exhaustively detailed in public sources .
EBI-2511 exerts its effects primarily through inhibition of Enhancer of Zeste Homolog 2's methyltransferase activity. This inhibition leads to:
Data from various studies indicate that EBI-2511 can also influence other signaling pathways indirectly through its effects on histone modifications .
While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:
Further characterization would typically involve spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity .
EBI-2511 is primarily researched for its potential applications in oncology. Its ability to inhibit histone methylation makes it a candidate for:
Ongoing clinical trials and research will likely expand on these applications, assessing both efficacy and safety profiles in various cancer types .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3